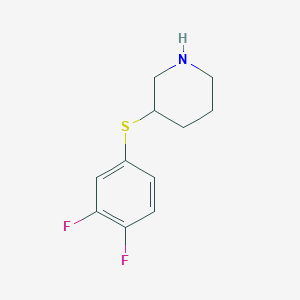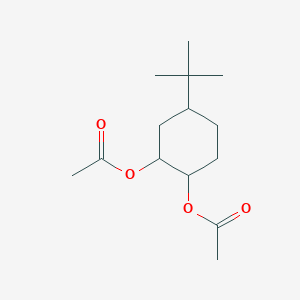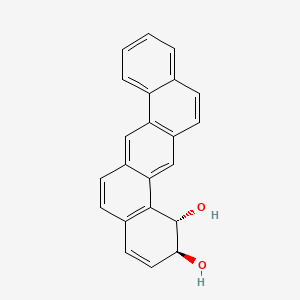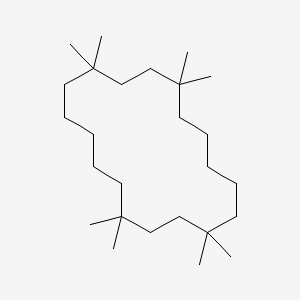
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
Aplicaciones Científicas De Investigación
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their derivatives.
Biology: Its stability and non-reactivity make it useful in biological studies as a reference compound.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes .
Mecanismo De Acción
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
Comparación Con Compuestos Similares
Cyclooctadecane: Similar in structure but lacks the methyl substitutions.
1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.
1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.
Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .
Propiedades
Número CAS |
23014-57-5 |
|---|---|
Fórmula molecular |
C26H52 |
Peso molecular |
364.7 g/mol |
Nombre IUPAC |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
Clave InChI |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


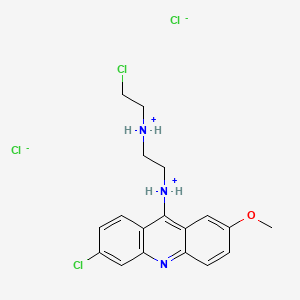


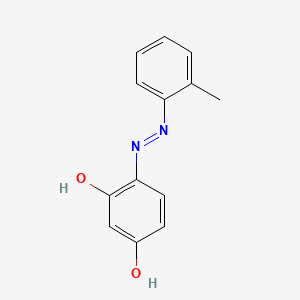
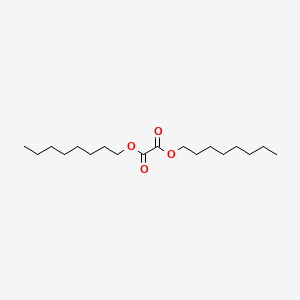
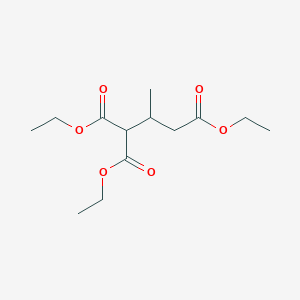

![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
